molecular formula C26H24N4OS B2697538 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-5-methyl-6-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 478077-91-7

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-5-methyl-6-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2697538
CAS No.: 478077-91-7
M. Wt: 440.57
InChI Key: DZFARNBSBXPBEL-JXMROGBWSA-N
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Description

The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-5-methyl-6-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrimidin-7-ol core. Key structural elements include:

  • Position 5: A methyl group, contributing to steric effects and hydrophobicity.
  • Position 6: An (E)-3-phenylprop-2-en-1-yl (cinnamyl) group, which may confer rigidity and influence binding affinity via hydrophobic or aromatic interactions.
  • Position 7: A hydroxyl group, enhancing polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-methyl-6-[(E)-3-phenylprop-2-enyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4OS/c1-17-12-13-18(2)29(17)23-14-15-32-25(23)22-16-24-27-19(3)21(26(31)30(24)28-22)11-7-10-20-8-5-4-6-9-20/h4-10,12-16,28H,11H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFUBEKWJXTLJG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=CC4=NC(=C(C(=O)N4N3)CC=CC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=CC4=NC(=C(C(=O)N4N3)C/C=C/C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-5-methyl-6-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyrimidin-7-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Coupling of Pyrrole and Thiophene: The pyrrole and thiophene rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: The pyrazolo[1,5-a]pyrimidine core is formed through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a β-ketoester.

    Final Coupling and Functionalization: The final step involves the coupling of the pyrazolo[1,5-a]pyrimidine core with the thiophene-pyrrole intermediate, followed by functionalization to introduce the phenylprop-2-enyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-5-methyl-6-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyrimidin-7-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole, thiophene, or pyrazolo[1,5-a]pyrimidine rings are replaced with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C17H16N4OSC_{17}H_{16}N_{4}OS with a molecular weight of approximately 324.4 g/mol.

Structure

The structure features a pyrazolo[1,5-a]pyrimidin core substituted with a thiophene ring and a pyrrole moiety, which are known to enhance biological activity due to their electron-rich nature and ability to engage in π-stacking interactions.

Example Synthetic Route

A common synthetic pathway includes:

  • Diazotization of an appropriate aniline derivative.
  • Condensation with thiophene derivatives followed by cyclization to form the pyrazolo[1,5-a]pyrimidin core.

This methodology is documented in literature that discusses similar compounds featuring thiophene rings, indicating the versatility of such synthetic strategies in medicinal chemistry .

Pharmacological Potential

The compound has shown promising results in several biological assays:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene and pyrazole rings is thought to contribute to this activity through mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuropharmacological Effects : Research indicates that compounds containing similar scaffolds can modulate GABA receptors, which may position this compound as a candidate for treating neurological disorders such as anxiety and epilepsy .
  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects in preclinical models, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • A study published in Molecules highlighted the synthesis and evaluation of pyrazolo[1,5-a]pyrimidines for their anticancer properties .
CompoundActivityReference
Pyrazolo[1,5-a]pyrimidine derivativeAnticancer
Thiophene-containing derivativesGABA receptor modulation

Mechanism of Action

The mechanism of action of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-5-methyl-6-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Signaling Pathways: Influencing intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents (Positions) Molecular Formula Key Features
Target Compound 2: Thiophen-2-yl (3-(2,5-dimethylpyrrole)); 5: Me; 6: (E)-cinnamyl; 7: -OH C₂₇H₂₅N₅O₂S Hydroxyl group enhances solubility; cinnamyl may improve membrane permeability.
2-[3-(2,5-Dimethylpyrrole)thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 2: Thiophen-2-yl (3-(2,5-dimethylpyrrole)); 5: 4-MeO-phenyl; 7: -CF₃ C₂₄H₁₉F₃N₄OS Trifluoromethyl group increases lipophilicity and metabolic stability.
2-[3-(2,5-Dimethylpyrrole)thienyl]-6-(thienyl)pyrazolo[1,5-a]pyrimidin-7-amine 2: Thiophen-2-yl (3-(2,5-dimethylpyrrole)); 6: Thienyl; 7: -NH₂ C₂₀H₁₈N₆S₂ Amine group enables hydrogen bonding; thienyl substituent may alter electronic properties.
5-Phenyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK55) 2: Thiophen-2-yl; 5: Phenyl; 7: =O C₁₆H₁₂N₃OS Ketone at position 7 reduces polarity compared to hydroxyl or amine analogs.
6-(2-Hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol 2: Me; 5: Me; 6: 2-hydroxyethyl; 7: -OH C₁₁H₁₅N₃O₂ Hydroxyethyl group improves water solubility; simpler substituent profile.

Key Observations

Substituent Effects on Polarity: The hydroxyl group (-OH) in the target compound and MK55’s ketone (=O) differ in hydrogen-bonding capacity. Hydroxyl groups enhance aqueous solubility, whereas ketones may reduce it.

Aromatic and Heterocyclic Moieties: The cinnamyl group in the target compound introduces a rigid, planar structure, favoring interactions with aromatic residues in proteins. In contrast, the thienyl group in may enhance electron delocalization.

Synthetic Accessibility :

  • Compounds like MK55 and the hydroxyethyl derivative are synthesized via condensation reactions of heterocyclic amines with carbonyl precursors, similar to methods in . The target compound’s cinnamyl group may require specialized coupling reagents (e.g., Heck reaction).

Structural Flexibility vs. Rigidity :

  • The cinnamyl group’s (E)-configuration enforces rigidity, which could restrict conformational freedom compared to the more flexible 2-hydroxyethyl group in .

Biological Activity

The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-5-methyl-6-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyrimidin-7-ol belongs to the class of pyrazolo[1,5-a]pyrimidines, which have garnered significant attention due to their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition potential, and other pharmacological effects.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidine derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The structural components of these compounds allow them to interact with various biological targets effectively. Notably, the presence of nitrogen atoms in their structure contributes to their ability to mimic biogenic purines, making them promising candidates for drug development .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound under discussion has been evaluated for its efficacy against various cancer cell lines.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study investigated the anticancer activity of synthesized pyrazolo[1,5-a]pyrimidin-7-ols using the MTT assay on MDA-MB-231 (human breast cancer) cell lines. Although several derivatives were screened, none exhibited significant growth inhibition compared to control groups treated with established anticancer drugs like YM155 and menadione .
    • Another investigation focused on a library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. These compounds were tested for their ability to inhibit cell growth in various cancer cell lines, demonstrating promising results that warrant further exploration .
  • Mechanism of Action :
    • The mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation and survival. For instance, some derivatives have been shown to selectively inhibit protein kinases involved in tumor growth .

Enzyme Inhibition

Pyrazolo[1,5-a]pyrimidines also exhibit enzyme inhibitory activity , which is critical for their therapeutic applications:

  • Selective Protein Inhibition : These compounds have been identified as selective inhibitors of various protein kinases and other enzymes involved in cellular signaling pathways that contribute to cancer progression .

Pharmacological Properties

In addition to anticancer activity and enzyme inhibition, pyrazolo[1,5-a]pyrimidines have demonstrated other pharmacological effects:

  • Anti-inflammatory Activity : Some derivatives have shown potential in reducing inflammation through modulation of inflammatory cytokines .
  • Antiviral Activity : Certain compounds within this class have exhibited antiviral properties against viruses such as HIV and SARS-CoV .

Summary Table of Biological Activities

Biological ActivityDescriptionReferences
AnticancerInhibits growth in various cancer cell lines
Enzyme InhibitionSelective inhibition of protein kinases
Anti-inflammatoryModulation of inflammatory responses
AntiviralActivity against HIV and coronaviruses

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of this compound, particularly for regioselective functionalization of the pyrazolo[1,5-a]pyrimidin-7-ol core?

  • Methodology : Employ multi-step synthetic routes with iterative reaction condition screening. Key steps include:

  • Cyclization : Use sulfur/nitrogen sources (e.g., thiourea) under catalytic conditions to form the thiophene-pyrrole hybrid ring (see analogous procedures in and ).
  • Cross-coupling : Apply Suzuki-Miyaura or Heck coupling for introducing the (2E)-3-phenylprop-2-en-1-yl group, ensuring stereochemical control via palladium catalysis.
  • Design of Experiments (DoE) : Use statistical methods to minimize trials while testing variables (e.g., temperature, solvent polarity, catalyst loading). highlights DoE for process optimization .

Q. Which spectroscopic and crystallographic techniques are critical for validating the structure of this compound?

  • Methodology :

  • NMR/FTIR : Combine 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl group at position 7). FTIR identifies functional groups (e.g., C=O, N-H) ( ).
  • X-ray crystallography : Refine crystal structures using SHELX programs ( ). For challenging crystals (e.g., twinned or low-resolution), employ SHELXL’s robust refinement algorithms .

Q. How can computational methods predict the reactivity of the thiophene-pyrrole moiety in this compound?

  • Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways, focusing on electron density distribution at reactive sites (e.g., thiophene sulfur).
  • Reaction path search : Integrate computational workflows (e.g., ICReDD’s approach in ) to narrow experimental conditions by simulating intermediates and transition states .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or partial occupancy in the crystal lattice?

  • Methodology :

  • Disorder modeling : Use SHELXL’s PART and SUMP instructions to refine partially occupied solvent sites.
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and avoid overinterpretation .
  • High-resolution data : Collect synchrotron data (if available) to improve resolution and reduce ambiguity.

Q. What interdisciplinary approaches are effective for studying the biological activity of this compound, given its structural complexity?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize derivatives with modifications to the pyrazolo-pyrimidine core and test against target enzymes (e.g., kinases).
  • Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
  • In silico docking : Combine molecular dynamics (MD) simulations with experimental SAR data to refine binding hypotheses ( ) .

Q. What experimental and computational strategies address challenges in scaling up the synthesis while maintaining stereochemical purity?

  • Methodology :

  • Flow chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., cyclization steps).
  • Process simulation : Use Aspen Plus or similar tools to model mass/heat transfer limitations at larger scales ( ) .
  • Chiral chromatography : Optimize HPLC conditions (e.g., chiral stationary phases) to separate enantiomers if racemization occurs during scale-up.

Q. How can researchers reconcile discrepancies between computational predictions and experimental reactivity data for this compound?

  • Methodology :

  • Error analysis : Compare DFT-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots). Adjust solvent effects or dispersion corrections in simulations.
  • Machine learning : Train models on high-throughput experimental datasets to improve predictive accuracy ( ) .

Methodological Considerations

  • Data Validation : Cross-validate spectroscopic results with orthogonal techniques (e.g., HRMS for molecular weight confirmation alongside NMR).
  • Reproducibility : Document reaction conditions rigorously (e.g., moisture-sensitive steps, inert atmosphere requirements) to ensure reproducibility ( ) .
  • Interdisciplinary Collaboration : Integrate chemical engineering principles (e.g., reactor design in ) with synthetic chemistry to address scalability challenges .

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